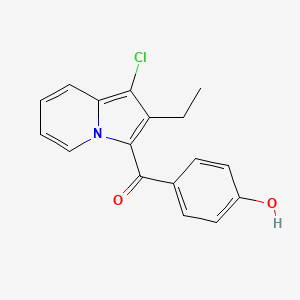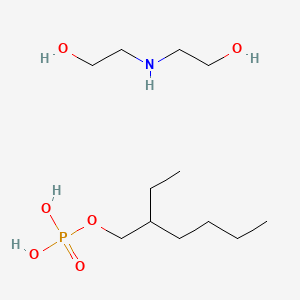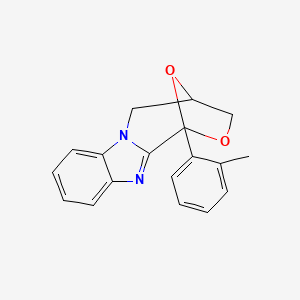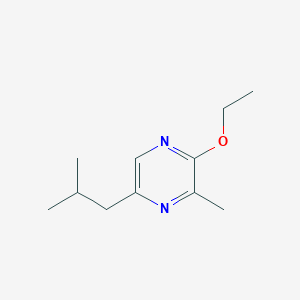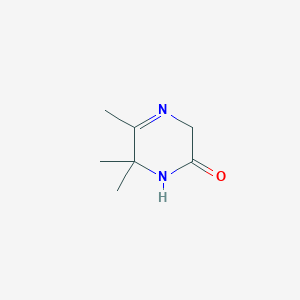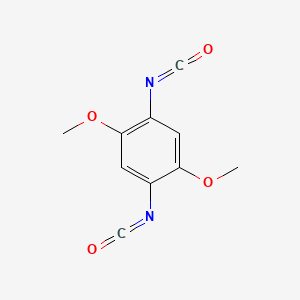
1,4-Diisocyanato-2,5-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diisocyanato-2,5-dimethoxybenzene is an organic compound characterized by the presence of two isocyanate groups (-NCO) and two methoxy groups (-OCH3) attached to a benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diisocyanato-2,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1,4-dimethoxybenzene with phosgene (COCl2) in the presence of a base, such as pyridine, to form the corresponding diisocyanate . The reaction typically occurs under controlled temperature conditions to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle toxic reagents like phosgene. The process includes steps for purification and isolation of the final product to achieve high purity levels required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diisocyanato-2,5-dimethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water, leading to the formation of carbamic acids.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Water: Reacts with isocyanate groups to form carbamic acids.
Major Products
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Carbamic Acids: Formed from the reaction with water.
Applications De Recherche Scientifique
1,4-Diisocyanato-2,5-dimethoxybenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Diisocyanato-2,5-dimethoxybenzene involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and urethanes. The molecular targets include amine and hydroxyl groups, which are common in many biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diisocyanatobenzene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,4-Diisocyanato-2,5-dimethylbenzene: Contains methyl groups instead of methoxy groups, affecting its solubility and reactivity.
Uniqueness
1,4-Diisocyanato-2,5-dimethoxybenzene is unique due to the presence of both isocyanate and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. The methoxy groups increase the electron density on the benzene ring, making it more susceptible to electrophilic attack .
Propriétés
Numéro CAS |
76806-40-1 |
|---|---|
Formule moléculaire |
C10H8N2O4 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
1,4-diisocyanato-2,5-dimethoxybenzene |
InChI |
InChI=1S/C10H8N2O4/c1-15-9-3-8(12-6-14)10(16-2)4-7(9)11-5-13/h3-4H,1-2H3 |
Clé InChI |
YYBNIAYKDOAPCF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1N=C=O)OC)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


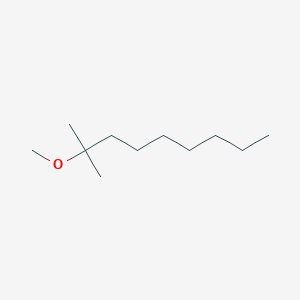
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
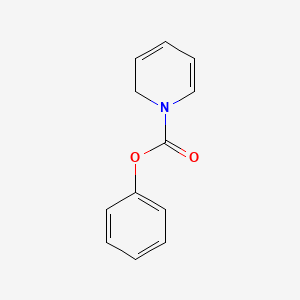

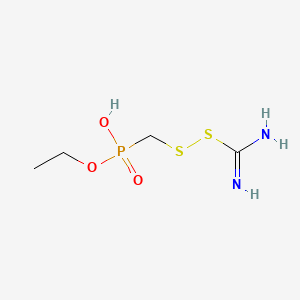
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)
